molecular formula C19H17NO4 B7789422 N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7789422
M. Wt: 323.3 g/mol
InChI Key: JPWZWYMGEIJIKW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxy group, and a benzofuran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with appropriate reagents to introduce the acetylphenyl group. This is followed by the formation of the benzofuran core through cyclization reactions. The methoxy group is introduced via methylation reactions, and the final carboxamide group is formed through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency. Solvent selection and purification steps are also crucial in industrial settings to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various chemical pathways involving benzofuran derivatives. The synthesis typically includes the formation of the benzofuran core followed by the introduction of the acetyl and methoxy groups. The detailed synthetic route can be optimized based on desired yields and purity levels.

Anticancer Properties

Recent studies indicate that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for related compounds in these studies ranged from 2.1 to 9.8 µM, indicating potent cytotoxicity compared to standard treatments like sorafenib .
  • Mechanism of Action : The mechanism involves the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers (caspase-3 and BAX) and a decrease in anti-apoptotic markers (Bcl-2) in treated cells .
  • Cell Cycle Arrest : Studies suggest that this compound may induce G2/M phase arrest in cancer cells, further contributing to its anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

Compound StructureKey Functional GroupsBiological Activity
N-(4-acetylphenyl)-5-methoxyAcetyl, MethoxyHigh cytotoxicity against cancer cells
Benzofuran derivativesVarious substitutionsEnhanced anticancer properties

The presence of the benzofuran moiety is crucial for the anticancer activity, while modifications at the phenyl ring can enhance potency and selectivity against specific cancer types .

Case Studies

Several studies have examined the biological effects of benzofuran derivatives similar to this compound:

  • Study on Metastasis : A related benzofuran derivative demonstrated anti-metastatic properties by inhibiting cell motility and migration in hepatocellular carcinoma cell lines. This was associated with upregulation of E-cadherin and downregulation of vimentin, which are critical markers for epithelial-mesenchymal transition (EMT) .
  • In Vivo Models : In murine models, compounds structurally akin to N-(4-acetylphenyl)-5-methoxy showed significant inhibition of tumor growth without affecting body weight or vital organ size, indicating a favorable safety profile .

Properties

IUPAC Name

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11(21)13-4-6-14(7-5-13)20-19(22)18-12(2)24-17-9-8-15(23-3)10-16(17)18/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZWYMGEIJIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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